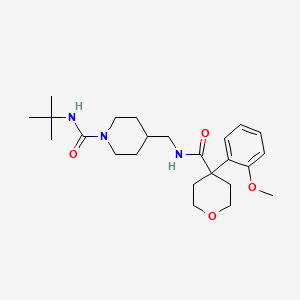![molecular formula C17H19NO2S B2878704 Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate CAS No. 200404-08-6](/img/structure/B2878704.png)
Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate is a chemical compound with the molecular formula C17H19NO2S . It is also known by other synonyms such as Ethyl 4-(methylsulphanyl)phenylacetate .
Molecular Structure Analysis
The molecular structure of Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate consists of a phenyl group (a ring of 6 carbon atoms) attached to an acetate group (consisting of 2 carbon atoms, an oxygen atom, and a hydrogen atom), and a methylsulfanyl group (consisting of a sulfur atom and a hydrogen atom) attached to the phenyl group .Physical And Chemical Properties Analysis
Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate has a molecular weight of 301.40 . The physical form, storage temperature, and boiling point of similar compounds like Ethyl 4-(methylsulphanyl)phenylacetate are solid-crystals, ambient temperature, and 55-58 degrees Celsius, respectively .Aplicaciones Científicas De Investigación
Antitumor and Cytotoxic Agents
This compound has been utilized in the synthesis of molecules with antitumor and cytotoxic activities. For instance, derivatives of thiazole, which can be synthesized from compounds like Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate, have been reported to exhibit significant cytotoxicity against human tumor cell lines . This application is crucial in the development of new cancer therapies.
Antimicrobial and Antifungal Drugs
The thiazole ring, which is a structural component that can be derived from Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate, is found in many biologically active compounds. These include sulfathiazole (an antimicrobial drug) and abafungin (an antifungal drug) . Such applications are vital for creating new medications to combat resistant strains of bacteria and fungi.
Antiretroviral Drugs
Thiazole derivatives are also known for their use in antiretroviral drugs, such as Ritonavir . Given the ongoing challenges with HIV/AIDS, the ability to synthesize new compounds with potential antiretroviral properties from Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate is of significant importance.
Neuroprotective Agents
The compound’s derivatives can be used to develop neuroprotective agents. Thiazoles have been shown to play a role in the synthesis of neurotransmitters like acetylcholine , which is essential for the normal functioning of the nervous system . This application is particularly relevant for treating neurodegenerative diseases.
Agricultural Chemicals
Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate can be a precursor in the synthesis of biocides and fungicides . These chemicals are crucial for protecting crops from pests and diseases, thereby supporting agricultural productivity.
Chemical Reaction Accelerators
This compound may also find applications as a chemical reaction accelerator due to its potential to form thiazole rings . Accelerators are used to speed up chemical reactions in various industrial processes, making them more efficient.
Synthesis of Dyes
The thiazole ring is a component in the synthesis of certain dyes . Dyes synthesized from thiazole derivatives can be used in textiles, inks, and other materials requiring coloration.
Vitamin B1 Analogues
Given that thiazole is naturally found in Vitamin B1 (thiamine) , derivatives of Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate could be explored for the synthesis of vitamin analogues . This is particularly relevant for nutritional supplements and fortification of foods.
Safety and Hazards
The safety information for Ethyl 4-(methylsulphanyl)phenylacetate, a similar compound, indicates that it has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
ethyl 2-(4-methylsulfanylanilino)-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-3-20-17(19)16(13-7-5-4-6-8-13)18-14-9-11-15(21-2)12-10-14/h4-12,16,18H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZZNSVOPQBPCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)NC2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2878621.png)
![N-[2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-ynamide](/img/structure/B2878622.png)
![3,4-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2878624.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2878625.png)
![2,8-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2878628.png)



![N-butyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2878634.png)
![(E)-2-(benzenesulfonyl)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-3-methoxyphenyl]prop-2-enenitrile](/img/structure/B2878637.png)
![2-[(chloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2878638.png)


![ethyl 6-methyl-2-oxo-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidine-5-carboxylate](/img/structure/B2878644.png)